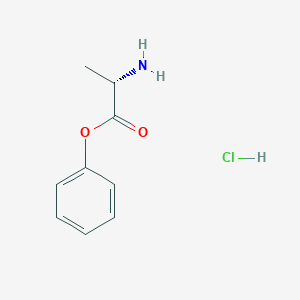

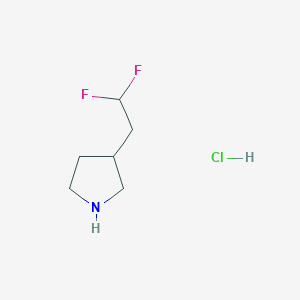

(S)-Phenyl 2-aminopropanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Phenyl 2-aminopropanoate hydrochloride, also known as L-Phenylalanine methyl ester hydrochloride, is a chiral compound that belongs to the class of amino acid derivatives. It is widely used in scientific research for its unique properties and potential applications.

科学的研究の応用

Immunomodulatory Potential

A series of 2-substituted 2-aminopropane-1,3-diols, with modifications including the introduction of a phenyl ring, were synthesized and evaluated for immunosuppressive activities. These compounds showed potential as immunosuppressive drugs, with specific configurations and substituents affecting their efficacy. This highlights the relevance of (S)-Phenyl 2-aminopropanoate hydrochloride derivatives in the development of new immunomodulatory agents (Kiuchi et al., 2000).

Antioxidant and Membrane Stabilizing Properties

Research on hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols demonstrated that these compounds have membrane stabilizing effects, suggesting potential therapeutic applications in protecting cell membranes against oxidative stress. However, these compounds did not show significant antioxidant activity in several in vitro tests, indicating a specific mechanism of action that may involve interaction with cell membrane components (Малакян et al., 2010).

Enzymatic Resolution for Chiral Synthesis

(S)-3-Amino-3-phenylpropionic acid, a derivative of (S)-Phenyl 2-aminopropanoate hydrochloride, was effectively synthesized using an enzymatic resolution approach, indicating its potential as a precursor in pharmaceutical synthesis, particularly for drugs like S-dapoxetine. This method showcases the application of chiral catalysis in preparing enantiopure compounds, highlighting the chemical versatility of (S)-Phenyl 2-aminopropanoate hydrochloride and its derivatives in drug research (Li et al., 2013).

Role in Phenylpropanoid Biosynthesis

Phenylpropanoids, derived from phenylalanine, play crucial roles in plant development and defense. Studies on the biosynthesis and regulation of phenylpropanoids shed light on the importance of amino acid derivatives, such as (S)-Phenyl 2-aminopropanoate hydrochloride, in plant secondary metabolism. This research contributes to our understanding of plant biochemistry and the potential for enhancing the production of valuable phenylpropanoid compounds in crops (Deng & Lu, 2017).

Synthesis of Amino Acid Esters

(S)-Phenyl 2-aminopropanoate hydrochloride also serves as a building block in the synthesis of amino acid ester isocyanates, demonstrating its utility in organic synthesis. These compounds have applications in creating peptides and other bioactive molecules, underlining the chemical's versatility for laboratory and industrial purposes (Tsai et al., 2003).

特性

IUPAC Name |

phenyl (2S)-2-aminopropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-7(10)9(11)12-8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMINRJFGFHZFDX-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(2-benzylphenoxy)methyl]-2-furoate](/img/structure/B2820580.png)

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2820583.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2820584.png)

![6-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2820590.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methoxybenzamide](/img/structure/B2820591.png)

![Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate](/img/structure/B2820593.png)